molecular formula C17H20FN3O3S2 B5220223 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide

Cat. No.: B5220223
M. Wt: 397.5 g/mol
InChI Key: XTCKNNMTLSZQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 1-(4-fluorophenyl)piperazine. This intermediate is synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave reactor . The resulting 1-(4-fluorophenyl)piperazine is then further reacted with thiophene-3-sulfonyl chloride and N,N-dimethylformamide to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)piperazine
  • 1-(2-methoxyphenyl)piperazine
  • 1-(4-trifluoromethylphenyl)piperazine

Uniqueness

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide is unique due to the combination of its fluorophenyl and thiophene-sulfonamide moieties. This unique structure imparts specific electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S2/c1-19(2)26(23,24)15-11-16(25-12-15)17(22)21-9-7-20(8-10-21)14-5-3-13(18)4-6-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCKNNMTLSZQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.